molecular formula C11H13N3S B13274547 2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13274547
M. Wt: 219.31 g/mol
InChI Key: APELWWSBZGHEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a heterocyclic organic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 2,3-dimethylaniline with a thiadiazole derivative. One common method involves the reaction of 2,3-dimethylaniline with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in microbial cells, leading to cell death. The thiadiazole ring may interact with enzymes or other proteins, disrupting their normal function and thereby exerting its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

2,3-dimethyl-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C11H13N3S/c1-8-4-3-5-11(9(8)2)12-6-10-7-15-14-13-10/h3-5,7,12H,6H2,1-2H3

InChI Key

APELWWSBZGHEAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CSN=N2)C

Origin of Product

United States

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